1-(1-(3-(2-Bromophenyl)propanoyl)azetidin-3-yl)pyrrolidine-2,5-dione
Description
Properties
IUPAC Name |
1-[1-[3-(2-bromophenyl)propanoyl]azetidin-3-yl]pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrN2O3/c17-13-4-2-1-3-11(13)5-6-14(20)18-9-12(10-18)19-15(21)7-8-16(19)22/h1-4,12H,5-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQUSSZGXFXGXQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2CN(C2)C(=O)CCC3=CC=CC=C3Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(1-(3-(2-Bromophenyl)propanoyl)azetidin-3-yl)pyrrolidine-2,5-dione is a complex organic compound with potential biological activities. Its structure includes multiple functional groups and rings that may influence its interaction with biological targets. This article reviews the compound's biological activity, including its synthesis, mechanisms of action, and relevant case studies.
Molecular Structure and Properties
The molecular formula of the compound is C19H22BrN5O2, with a molecular weight of approximately 432.3143 g/mol. The structural features include:
| Feature | Description |
|---|---|
| Rings | Contains azetidine and pyrrolidine rings |
| Functional Groups | Bromine atom on phenyl group; carbonyl from propanoyl |
| Hydrogen Bonding Potential | Presence of nitrogen atoms may facilitate hydrogen bonding |
These characteristics suggest that the compound may exhibit conformational flexibility and diverse interaction capabilities with biological targets.
The precise mechanism of action for this compound is not fully elucidated. However, studies indicate potential anticancer properties, as derivatives have shown moderate antitumor activity against various cancer cell lines. The compound's ability to inhibit specific biological pathways could be linked to its structural components, particularly the azetidine and pyrrolidine moieties.
Biological Activity
Research has highlighted several biological activities associated with this compound:
- Antitumor Activity : Preliminary studies suggest that derivatives of this compound exhibit moderate antitumor effects against certain cancer cell lines, indicating potential for further development as an anticancer agent.
- Antimicrobial Properties : Compounds with similar pyrrolidine structures have demonstrated antimicrobial activity against Gram-positive bacteria and biofilm formation inhibition. The presence of nitrogen heteroatoms in the structure appears to enhance these properties .
- Synergistic Effects : In combination with other FDA-approved antimicrobials, some derivatives have shown synergistic effects that could enhance their efficacy against biofilm-associated infections .
Case Studies
Several studies have investigated the biological activity of pyrrolidine derivatives similar to this compound:
- Study on Antimicrobial Efficacy : A study reported that pyrrolidine-2,3-dione scaffolds exhibited low minimum biofilm eradication concentration (MBEC) to minimum inhibitory concentration (MIC) ratios, suggesting effective biofilm clearance at concentrations close to those required for planktonic bacteria .
- Antitumor Research : Another investigation focused on structurally related compounds found promising results in inhibiting tumor growth in vitro, warranting further exploration into their mechanisms and potential clinical applications.
Summary of Findings
The biological activity of this compound is characterized by its potential antitumor and antimicrobial properties. The presence of specific functional groups and structural features contributes to its interaction with various biological systems.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Molecular Properties
The following table summarizes key structural analogs and their properties:
Key Observations:
- Substituent Effects: The bromophenyl group in the target compound introduces steric bulk and electron-withdrawing effects compared to the phenyl group in its non-brominated analog . This may enhance binding affinity to hydrophobic enzyme pockets or improve metabolic stability.
- Bioactivity Trends : In GABA-transaminase inhibitors (e.g., compound 5d), the 4-bromophenyloxy group contributes to potent activity (IC₅₀: 100.5 µM), suggesting bromine's position and electronic properties are critical .
- Pharmacokinetic Indicators: The methoxyphenyl-piperidinyl analog (logP = 1.08, polar surface area = 39.53 Ų) aligns with Veber's rules for oral bioavailability (polar surface area ≤ 140 Ų, rotatable bonds ≤ 10) .
Q & A
How can researchers safely handle 1-(1-(3-(2-Bromophenyl)propanoyl)azetidin-3-yl)pyrrolidine-2,5-dione during laboratory synthesis?
Level: Basic
Answer:
- Engineering Controls: Use chemical fume hoods to minimize inhalation exposure .
- Personal Protective Equipment (PPE): Wear lab coats, chemical-resistant gloves (e.g., nitrile), and safety goggles. For prolonged exposure, use a self-contained breathing apparatus .
- Emergency Protocols: In case of skin/eye contact, rinse immediately with water for ≥15 minutes. For inhalation, move to fresh air and seek medical attention if symptoms persist .
- Storage: Keep in a tightly sealed container, away from heat sources and incompatible substances .
What spectroscopic methods are recommended for characterizing the structural purity of this compound?
Level: Basic
Answer:
- Nuclear Magnetic Resonance (NMR): Use H NMR (e.g., DMSO-d solvent) to confirm substituent positions and azetidine-pyrrolidine connectivity. Example: δ 3.3–3.3 ppm (azetidine protons) .
- Thin-Layer Chromatography (TLC): Monitor reaction progress using silica gel plates and UV visualization .
- Mass Spectrometry (MS): Validate molecular weight via high-resolution MS (HRMS) to confirm the molecular formula (CHBrNO) .
How can researchers resolve contradictory data in reaction yields when synthesizing azetidine-containing compounds?
Level: Advanced
Answer:
- Variable Screening: Systematically test reaction parameters (e.g., temperature, solvent, catalyst). For example, microwave-assisted synthesis (150°C, DMF solvent) increased yield to 93% in azetidine derivatives .
- Byproduct Analysis: Use HPLC or GC-MS to identify side products (e.g., unreacted 2-fluorobenzaldehyde) and adjust stoichiometry .
- Reproducibility Checks: Replicate reactions under identical conditions (≥3 trials) to distinguish human error from mechanistic flaws .
What experimental designs are suitable for studying the environmental fate of this compound?
Level: Advanced
Answer:
- Longitudinal Studies: Track abiotic/biotic degradation over time (e.g., hydrolysis, microbial metabolism) under controlled pH and temperature .
- Compartmental Analysis: Measure distribution in air, water, and soil using LC-MS/MS. Include controls for photodegradation and adsorption .
- Ecotoxicology Models: Use Daphnia magna or Danio rerio (zebrafish) to assess acute/chronic toxicity at varying concentrations .
What are the critical steps in the laboratory synthesis of this compound?
Level: Basic
Answer:
- Azetidine Formation: React 2-bromophenylpropanoyl chloride with azetidine-3-amine under anhydrous conditions.
- Pyrrolidine-2,5-dione Coupling: Use a nucleophilic substitution reaction with potassium carbonate (KCO) in DMF at 150°C for 20 hours .
- Purification: Extract with ethyl acetate, wash with ammonium chloride, dry over MgSO, and remove solvents under reduced pressure .
How can computational modeling predict the metabolic pathways of this compound in biological systems?
Level: Advanced
Answer:
- In Silico Tools: Use software like Schrödinger’s ADMET Predictor or SwissADME to simulate cytochrome P450-mediated oxidation and glucuronidation .
- Docking Studies: Model interactions with hepatic enzymes (e.g., CYP3A4) to identify potential reactive metabolites .
- Quantitative Structure-Activity Relationship (QSAR): Correlate substituent effects (e.g., bromophenyl group) with metabolic stability .
How to optimize reaction conditions to improve the yield of the target compound?
Level: Advanced
Answer:
- Catalyst Screening: Test FeO@SiO/InO for azetidine-propanoyl coupling, which reduced reaction time by 40% in analogous systems .
- Solvent Optimization: Compare polar aprotic solvents (DMF vs. DMSO) to enhance nucleophilicity .
- Microwave Irradiation: Replace conventional heating with microwave methods (e.g., 150°C, 20 hours) to improve efficiency .
What analytical techniques are used to determine the purity of the compound post-synthesis?
Level: Basic
Answer:
- High-Performance Liquid Chromatography (HPLC): Use a C18 column with UV detection (λ = 254 nm) to quantify impurities .
- Melting Point Analysis: Compare observed vs. literature values to assess crystallinity .
- Elemental Analysis: Verify C, H, N, Br content (±0.4% tolerance) .
How does the choice of catalyst influence the reaction mechanism in the synthesis?
Level: Advanced
Answer:
- Lewis Acid Catalysts: FeO@SiO/InO enhances electrophilicity at the carbonyl group, facilitating nucleophilic attack by azetidine .
- Base Catalysts: KCO deprotonates intermediates, accelerating cyclization steps in pyrrolidine-dione formation .
- Microwave Effects: Dielectric heating polarizes reactants, lowering activation energy for ring-closure reactions .
What are the key considerations for designing a stability study under various environmental conditions?
Level: Basic
Answer:
- Stress Testing: Expose the compound to heat (40–60°C), humidity (75% RH), and UV light to identify degradation products .
- pH Stability: Assess hydrolysis in buffers (pH 1–13) using LC-MS to track decomposition .
- Storage Recommendations: Store in amber glass vials at –20°C under nitrogen to prevent oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
